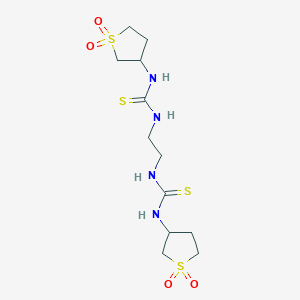
C12H22N4O4S4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C12H22N4O4S4 is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C12H22N4O4S4 typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of primary amines with sulfur-containing reagents under controlled conditions to form the desired product. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity of the final product. The industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
C12H22N4O4S4: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
C12H22N4O4S4: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C12H22N4O4S4 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C12H22N4O4S4: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with analogous functional groups or similar molecular frameworks. The uniqueness of This compound lies in its specific combination of atoms and the resulting chemical behavior, which may differ from other related compounds.
List of Similar Compounds
- C12H22N4O4S3
- C12H22N4O4S5
- C12H22N4O3S4
These compounds share some structural similarities with This compound but may exhibit different chemical and physical properties due to variations in their atomic composition.
Properties
Molecular Formula |
C12H22N4O4S4 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-[2-[(1,1-dioxothiolan-3-yl)carbamothioylamino]ethyl]thiourea |
InChI |
InChI=1S/C12H22N4O4S4/c17-23(18)5-1-9(7-23)15-11(21)13-3-4-14-12(22)16-10-2-6-24(19,20)8-10/h9-10H,1-8H2,(H2,13,15,21)(H2,14,16,22) |
InChI Key |
MJLXKAMSPMPDRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NCCNC(=S)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















